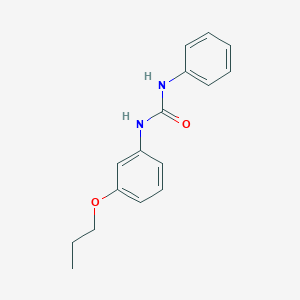![molecular formula C17H17ClN2O3 B267131 3-[(4-chlorobenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B267131.png)
3-[(4-chlorobenzoyl)amino]-N-(2-methoxyethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-chlorobenzoyl)amino]-N-(2-methoxyethyl)benzamide, also known as CB-30865, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of benzamide derivatives and has been shown to exhibit a range of biochemical and physiological effects.
作用機序
The exact mechanism of action of 3-[(4-chlorobenzoyl)amino]-N-(2-methoxyethyl)benzamide is not fully understood. However, it has been suggested that it may exert its effects by modulating the activity of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-[(4-chlorobenzoyl)amino]-N-(2-methoxyethyl)benzamide has been shown to exhibit a range of biochemical and physiological effects. It has been demonstrated to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to inhibit the growth of tumor cells in vitro and in vivo.
実験室実験の利点と制限
One of the main advantages of 3-[(4-chlorobenzoyl)amino]-N-(2-methoxyethyl)benzamide for laboratory experiments is its relatively low toxicity and high selectivity for its target enzymes and receptors. However, one of the limitations is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on 3-[(4-chlorobenzoyl)amino]-N-(2-methoxyethyl)benzamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in combination with other drugs for the treatment of cancer. Additionally, further research is needed to fully elucidate the mechanism of action of 3-[(4-chlorobenzoyl)amino]-N-(2-methoxyethyl)benzamide and to optimize its pharmacological properties for therapeutic use.
合成法
The synthesis of 3-[(4-chlorobenzoyl)amino]-N-(2-methoxyethyl)benzamide involves the reaction of 4-chlorobenzoic acid with N-(2-methoxyethyl)benzamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified using chromatographic techniques.
科学的研究の応用
3-[(4-chlorobenzoyl)amino]-N-(2-methoxyethyl)benzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor properties. In addition, it has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
製品名 |
3-[(4-chlorobenzoyl)amino]-N-(2-methoxyethyl)benzamide |
|---|---|
分子式 |
C17H17ClN2O3 |
分子量 |
332.8 g/mol |
IUPAC名 |
3-[(4-chlorobenzoyl)amino]-N-(2-methoxyethyl)benzamide |
InChI |
InChI=1S/C17H17ClN2O3/c1-23-10-9-19-16(21)13-3-2-4-15(11-13)20-17(22)12-5-7-14(18)8-6-12/h2-8,11H,9-10H2,1H3,(H,19,21)(H,20,22) |
InChIキー |
XWIVWYAOOYCLHN-UHFFFAOYSA-N |
SMILES |
COCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)Cl |
正規SMILES |
COCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Oxo-4-[3-(2-phenylethoxy)anilino]butanoic acid](/img/structure/B267048.png)

![2-(3-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B267052.png)

![N-{4-[acetyl(methyl)amino]phenyl}-3-(2-phenoxyethoxy)benzamide](/img/structure/B267056.png)
![N-(2-hydroxyphenyl)-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B267058.png)



![4-[(2-methyl-2-propenyl)oxy]-N-(2-thienylmethyl)benzamide](/img/structure/B267062.png)

![4-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide](/img/structure/B267064.png)
![5-{2-[(4-Methyl-1-piperazinyl)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B267069.png)
